2-Chloro-1-fluoronaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1-fluoronaphthalene is an organic compound with the molecular formula C10H6ClF It is a derivative of naphthalene, where one hydrogen atom is replaced by a chlorine atom and another by a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-fluoronaphthalene can be achieved through several methods. One common approach involves the halogenation of naphthalene derivatives. For instance, 2-chloronaphthalene can be fluorinated using reagents like Selectfluor under specific conditions to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation processes. These processes are optimized for high yield and purity, often employing catalysts and controlled reaction environments to ensure efficient conversion and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-1-fluoronaphthalene undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can participate in aromatic nucleophilic substitution reactions, where the chlorine or fluorine atom is replaced by a nucleophile.
Oxidation and Reduction: It can also undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as methylthiolate ions in polar aprotic solvents like DMSO are commonly used.
Oxidation and Reduction: Specific oxidizing or reducing agents can be employed under controlled conditions to achieve the desired transformations.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with methylthiolate ions can yield methylthio-substituted naphthalene derivatives .
Scientific Research Applications
2-Chloro-1-fluoronaphthalene has a wide range of applications in scientific research:
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new drugs and therapeutic agents.
Industry: This compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-1-fluoronaphthalene primarily involves its ability to undergo nucleophilic substitution reactions. The presence of both chlorine and fluorine atoms makes it a versatile intermediate for various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during these reactions .
Comparison with Similar Compounds
2-Chloronaphthalene: A closely related compound where only a chlorine atom is substituted on the naphthalene ring.
1-Fluoronaphthalene: Another similar compound with a fluorine atom substituted at the 1-position of the naphthalene ring.
Uniqueness: 2-Chloro-1-fluoronaphthalene is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical properties and reactivity. This dual substitution allows for a broader range of chemical reactions and applications compared to its mono-substituted counterparts.
Properties
Molecular Formula |
C10H6ClF |
---|---|
Molecular Weight |
180.60 g/mol |
IUPAC Name |
2-chloro-1-fluoronaphthalene |
InChI |
InChI=1S/C10H6ClF/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-6H |
InChI Key |
GDILNOCXGTYXTN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.